molecular formula C19H22F3N3O3 B2512003 1-[1-(2-Phenylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097893-11-1

1-[1-(2-Phenylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2512003
CAS RN: 2097893-11-1
M. Wt: 397.398
InChI Key: WKAVLSZSCMDCAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives can involve various starting materials and reagents. For instance, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine can lead to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, as described in one study . Another paper discusses the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and β-keto esters or 1,3-diones using an oxidative coupling method . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-dione derivatives is crucial for their biological activity. X-ray diffraction studies and DFT calculations have been used to explore the structure of related compounds, such as racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione . These techniques could be applied to determine the favored tautomer and the molecular geometry of the compound of interest.

Chemical Reactions Analysis

Imidazolidine-2,4-dione derivatives can undergo various chemical reactions. For example, the regioselective ring opening of 1H-thieno[2,3-d][1,3]oxazine-2,4-dione by α-amino acids has been reported, leading to the synthesis of 3-(2-thienyl)imidazolidine-2,4-dione analogues . The reactivity of the compound could be explored in similar nucleophilic attack reactions to synthesize novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-dione derivatives, such as lipophilicity, basicity, and thermal stability, are important for their pharmacokinetic profile and biological activity. Systematic modification of these properties has been used to optimize the pharmacokinetic profile and reduce off-target activity in cannabinoid CB2 receptor agonists . The compound "1-[1-(2-Phenylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione" could be analyzed similarly to assess its potential as a pharmacologically active molecule.

Scientific Research Applications

Antimicrobial Activity

Research on related imidazolidine-2,4-dione derivatives has shown their potential in antimicrobial applications. For example, a study on the synthesis and antimicrobial activity of thiazolidine-2,4-diones revealed that these compounds exhibited good activity against gram-positive bacteria, showcasing their potential in addressing bacterial infections (Prakash et al., 2011).

Structural and Spectral Analysis

Another aspect of scientific interest involves the structural and spectral analysis of imidazolidine-2,4-dione derivatives. A study demonstrated the synthesis and characterization of racemic imidazolidine-2,4-diones, highlighting the importance of structural elucidation in understanding the properties of these compounds (Prasad et al., 2018).

Cancer Efflux Pump Inhibition

The inhibition of cancer efflux pumps represents another critical research area. An investigation into the pharmacophoric features of imidazolidin-2,4-dione derivatives for inhibiting the ABCB1 cancer efflux pump demonstrated significant cytotoxic and antiproliferative properties, suggesting a promising avenue for cancer treatment (Żesławska et al., 2019).

Anticancer Activity

The synthesis and evaluation of imidazolidine-2,4-dione derivatives for anticancer activity have been a significant focus. Studies have synthesized various derivatives and evaluated their efficacy against different cancer cell lines, revealing some compounds with remarkable broad-spectrum cytotoxic potency, indicating the potential for developing new anticancer agents (El-Sayed et al., 2018).

Anticonvulsant Effects

Exploring the anticonvulsant effects of imidazolidine derivatives has also been a key area of research. For instance, the study of histamine H3 receptor ligands incorporating antiepileptic moieties demonstrated that some derivatives could exhibit anticonvulsant effects, suggesting a novel approach to epilepsy treatment (Sadek et al., 2014).

properties

IUPAC Name

1-[1-(2-phenylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O3/c1-13(14-5-3-2-4-6-14)17(27)23-9-7-15(8-10-23)24-11-16(26)25(18(24)28)12-19(20,21)22/h2-6,13,15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAVLSZSCMDCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Phenylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

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